N-(2-bromophenyl)-4-methoxybenzamide
CAS No.: 349614-89-7
Cat. No.: VC21057990
Molecular Formula: C14H12BrNO2
Molecular Weight: 306.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 349614-89-7 |
|---|---|
| Molecular Formula | C14H12BrNO2 |
| Molecular Weight | 306.15 g/mol |
| IUPAC Name | N-(2-bromophenyl)-4-methoxybenzamide |
| Standard InChI | InChI=1S/C14H12BrNO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) |
| Standard InChI Key | WVTLNOAWPGZGHD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Introduction
Chemical Properties and Structure
Structural Characteristics
The structural backbone of N-(2-bromophenyl)-4-methoxybenzamide consists of two aromatic rings connected through an amide linkage. The compound contains a 4-methoxybenzoyl group attached to the nitrogen of the amide, while the 2-bromophenyl group is connected to the other side of the amide nitrogen . This arrangement creates a molecule with potential for hydrogen bonding through the amide group, hydrophobic interactions via the aromatic rings, and electron-donating capabilities through the methoxy substituent.
Chemical Identifiers and Representations
Several chemical identifiers are used to uniquely represent N-(2-bromophenyl)-4-methoxybenzamide, as summarized in Table 1.
Table 1: Chemical Identifiers for N-(2-bromophenyl)-4-methoxybenzamide
| Identifier Type | Value |
|---|---|
| CAS Number | 349614-89-7 |
| IUPAC Name | N-(2-bromophenyl)-4-methoxybenzamide |
| Molecular Formula | C14H12BrNO2 |
| Molecular Weight | 306.15 g/mol |
| InChI | InChI=1S/C14H12BrNO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) |
| InChIKey | WVTLNOAWPGZGHD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
The structural representation includes key functional groups: a methoxy group at the para-position of one benzene ring, a bromine atom at the ortho-position of the second benzene ring, and an amide linkage connecting these two aromatic systems .
Synthesis Methods
General Synthetic Approaches
The synthesis of N-(2-bromophenyl)-4-methoxybenzamide typically follows amidation reactions between appropriate acid derivatives and amine components. Several synthetic routes have been reported in the literature, with variations in reagents, conditions, and yields.
Specific Synthesis Protocols
One common synthetic approach involves the reaction of 2-bromoaniline with 4-methoxybenzoyl chloride in the presence of a base. This method has been documented in supporting information from the Royal Society of Chemistry publications .
The general procedure for similar N-(2-bromophenyl)benzamide derivatives involves:
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Combining 2-bromoaniline (1.0 equivalent) with the appropriate benzoyl chloride (1.1 equivalents)
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Using a suitable solvent such as THF (tetrahydrofuran)
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Adding a base such as triethylamine (1.0 equivalent) to neutralize the hydrogen chloride formed during the reaction
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Allowing the mixture to react at room temperature under appropriate conditions
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Purifying the product through extraction and crystallization techniques
Alternative synthetic routes may involve the use of coupling agents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation between 4-methoxybenzoic acid and 2-bromoaniline .
Biological Activities
Antiviral Properties
The most significant biological activity documented for N-(2-bromophenyl)-4-methoxybenzamide and its structural analogs is their antiviral potential. Research has indicated that this class of compounds can exhibit activity against viruses, particularly enterovirus 71 (EV71) .
While specific data for N-(2-bromophenyl)-4-methoxybenzamide itself is limited in the available literature, studies on related compounds provide valuable insights. For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), a structural analog with the bromine atom in the para-position rather than the ortho-position, has demonstrated significant activity against EV71 strains at low micromolar concentrations .
Table 2: Antiviral Activity of Related Bromophenyl-methoxybenzamide Compounds
| Compound | IC50 against EV71 (μM) | Cytotoxicity TC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | 5.7 ± 0.8–12 ± 1.2 | 620 ± 0.0 | 51-110 |
| Pirodavir (reference compound) | Not specified | 31 ± 2.2 | 25-52 |
The significantly lower cytotoxicity of the benzamide derivative compared to pirodavir (a known antiviral agent) highlights the potential therapeutic advantage of this class of compounds . The high selectivity index (ratio of cytotoxic concentration to effective antiviral concentration) further supports the promise of these compounds as antiviral agents.
Structure-Activity Relationships
Key Structural Features for Biological Activity
The biological activity of N-(2-bromophenyl)-4-methoxybenzamide and related compounds appears to be influenced by several structural features:
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Position of the bromine atom: The ortho-position of the bromine in N-(2-bromophenyl)-4-methoxybenzamide may affect its biological profile differently compared to para-substituted analogs like those studied for antiviral activity .
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Methoxy substitution: The electron-donating methoxy group at the para-position of the benzoyl moiety likely contributes to the electronic properties and potential receptor interactions of the molecule .
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Amide linkage: The amide bond serves as both a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets.
Comparative Analysis with Related Compounds
When comparing N-(2-bromophenyl)-4-methoxybenzamide with structurally related compounds, several patterns emerge that may inform structure-activity relationships:
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The position of the bromine atom (ortho vs. para) appears to influence antiviral activity, as demonstrated by the significant activity of the para-bromophenyl analog against EV71 .
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The incorporation of additional functional groups, such as amino substituents, may enhance certain biological activities, as seen with 3-amino-N-(4-bromophenyl)-4-methoxybenzamide .
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Modifications to the methoxy position or replacement with other substituents could fine-tune the biological profile of these compounds .
Understanding these structure-activity relationships provides valuable guidance for the rational design of optimized derivatives with enhanced biological activities and improved pharmacokinetic properties.
Current Research and Future Perspectives
Recent Developments
Current research involving N-(2-bromophenyl)-4-methoxybenzamide and related benzamide derivatives appears focused on exploring their potential as antiviral agents, particularly against enteroviruses . The promising activity and favorable safety profile of these compounds make them attractive candidates for further development.
Challenges and Opportunities
Despite the potential of N-(2-bromophenyl)-4-methoxybenzamide as a lead compound, several challenges and opportunities exist for future research:
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Mechanism elucidation: Further studies are needed to clarify the precise mechanism by which this compound and its analogs exert their biological effects.
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Optimization of properties: Structure modifications to enhance potency, selectivity, and pharmacokinetic properties represent significant opportunities for medicinal chemistry research.
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Broader spectrum investigation: Evaluating the activity of N-(2-bromophenyl)-4-methoxybenzamide against a wider range of viral pathogens and other disease targets could uncover new therapeutic applications.
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Development of SAR models: Creating comprehensive structure-activity relationship models would facilitate the rational design of next-generation derivatives with optimized properties.
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